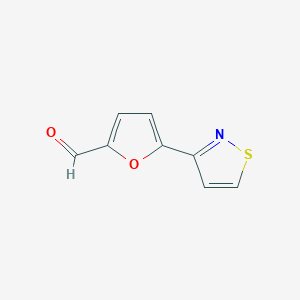

5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

5-(1,2-thiazol-3-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C8H5NO2S/c10-5-6-1-2-8(11-6)7-3-4-12-9-7/h1-5H |

InChI Key |

CWAPAHYLKZOVCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C2=CC=C(O2)C=O |

Origin of Product |

United States |

Advanced Reaction Chemistry and Transformations of 5 1,2 Thiazol 3 Yl Furan 2 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde is susceptible to attack by nucleophiles, and it can also undergo oxidation and reduction to yield a range of important derivatives.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The carbon atom of the carbonyl group is electrophilic and is readily attacked by nucleophiles. This is followed by protonation of the oxygen atom to yield a substituted methanol (B129727) derivative. In the case of amines and related compounds, this initial adduct typically undergoes dehydration to form a carbon-nitrogen double bond.

The reaction of furan-2-carbaldehyde derivatives with primary amines or hydrazines is a common method for the synthesis of Schiff bases (imines) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

While specific studies on this compound are not extensively documented, the general reactivity of 5-substituted furan-2-carbaldehydes suggests that it will readily undergo these condensation reactions. For instance, various furan-based Schiff bases have been synthesized by reacting furan-2-carbaldehyde with different primary amines. acgpubs.orgderpharmachemica.com The reaction is generally carried out by refluxing the aldehyde and the amine in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of acid. derpharmachemica.com

Table 1: Representative Schiff Base Formation from Furan-2-Carbaldehydes

| Furan-2-Carbaldehyde Derivative | Amine/Hydrazine | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 5-Methylfuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | Reflux, 2 hours | Schiff Base |

| 5-Nitrofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | Stirring, Room Temp, 10 hours | Schiff Base |

| 5-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | Reflux, 5 hours | Schiff Base |

| Furan-2-carbaldehyde | Ethylenediamine | Methanol | Stirring, 80°C, 2-3 hours | Bis-Schiff Base |

The reaction of aldehydes with thiosemicarbazide (B42300) leads to the formation of thiosemicarbazones, a class of compounds known for their interesting biological activities. This reaction is a condensation reaction similar to Schiff base formation.

The synthesis of thiosemicarbazone derivatives from various 5-substituted furan-2-carbaldehydes has been reported. nih.gov The general procedure involves the condensation of the aldehyde with thiosemicarbazide in a suitable solvent, often with catalytic acid. It is anticipated that this compound would react similarly to yield the corresponding thiosemicarbazone.

Table 2: Synthesis of Thiosemicarbazone Derivatives from Furan-2-Carbaldehydes

| Furan-2-Carbaldehyde Derivative | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 5-Iodofuran-2-carbaldehyde | Thiosemicarbazide | Not Specified | Condensation | 2-(5-Iodofuran-2-ylmethylene)hydrazine-1-carbothioamide |

| 5-Benzylfuran-2-carbaldehyde | Thiosemicarbazide | Not Specified | Condensation | 2-(5-Benzylfuran-2-ylmethylene)hydrazine-1-carbothioamide |

| 5-Aryl-furan-2-carbaldehydes | Substituted Thiosemicarbazides | Not Specified | Condensation | Substituted 2-(5-Aryl-furan-2-ylmethylene)hydrazine-1-carbothioamides |

Oxidation and Reduction Processes

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol, providing pathways to other important classes of compounds.

The oxidation of furan-2-carbaldehyde derivatives to the corresponding carboxylic acids is a fundamental transformation. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of furan (B31954) aldehydes can be achieved using catalysts such as Co(II), Mn(II), and Ce(III) salts in the presence of dissolved oxygen. epo.org The reaction conditions, including solvent and temperature, can be optimized to achieve high yields of the desired carboxylic acid. epo.org The complete oxidative degradation of the furan ring can also lead to carboxylic acids. organicreactions.org Given this general reactivity, this compound is expected to be oxidizable to 5-(1,2-Thiazol-3-yl)furan-2-carboxylic acid under appropriate conditions.

Table 3: Representative Oxidation of Furan-2-Carbaldehydes

| Starting Material | Oxidizing System | Solvent | Product |

|---|---|---|---|

| 5-(Alkoxycarbonyl)furfural | Co(II), Mn(II), Ce(III) salts / O₂ | Acetic Acid | 5-Ester furan 2-carboxylic acid |

| 5-(Alkoxymethyl)furoic acid | Co(II), Mn(II), Ce(III) salts / O₂ | Acetic Acid | 5-Ester furan 2-carboxylic acid |

The reduction of the aldehyde group in furan-2-carbaldehydes to a primary alcohol (a furfuryl alcohol derivative) is a common and useful transformation. This can be achieved using a variety of reducing agents. Catalytic hydrogenation is a widely used method for the reduction of furfural (B47365) to furfuryl alcohol. mdpi.com For example, platinum supported on biochar has been used as a catalyst for this purpose under hydrogen pressure. mdpi.com The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the conversion and selectivity of the reaction. mdpi.com It is expected that this compound can be selectively reduced to [5-(1,2-Thiazol-3-yl)furan-2-yl]methanol using similar methodologies.

Table 4: Representative Reduction of Furfural

| Starting Material | Catalyst | Solvent | Conditions | Major Product | Selectivity |

|---|---|---|---|---|---|

| Furfural | 3% Pt on Biochar | Toluene | 210°C, 1500 psi H₂, 2 h | Furfuryl Alcohol | ~80% |

Electrophilic Aromatic Substitution on Furan and Thiazole (B1198619) Rings

The electrophilic aromatic substitution (EAS) reactivity of this compound is dictated by the electronic properties of the interconnected furan and thiazole rings, as well as the influence of the substituents. The furan ring is an electron-rich π-excessive system, making it highly susceptible to electrophilic attack, generally more so than benzene. youtube.com However, its reactivity is modulated by the presence of two electron-withdrawing groups: the carbaldehyde group at the C2 position and the 1,2-thiazol-3-yl group at the C5 position. These groups deactivate the furan ring towards electrophiles compared to unsubstituted furan.

Conversely, the thiazole ring is an electron-deficient π-deficient system, which is generally resistant to electrophilic substitution. When such reactions do occur, they typically require forcing conditions and happen at the C5 position, which is the most electron-rich carbon in the thiazole nucleus. In the context of the title compound, the furan ring is anticipated to be the primary site of electrophilic attack due to its inherently higher electron density compared to the thiazole ring. The substitution on the furan ring is expected to occur at the C4 position, as the C3 position is more strongly deactivated by the adjacent C2-carbaldehyde group.

Halogenation Reactions (e.g., Bromination)

Halogenation of furan derivatives must often be conducted under mild conditions to prevent polymerization or ring-opening side reactions. For this compound, bromination would likely proceed by introducing the electrophile at the C4 position of the furan ring, the most activated and sterically accessible site. The use of mild brominating agents, such as N-bromosuccinimide (NBS) in a non-polar solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄), is typical for such sensitive substrates. Directing the substitution to the thiazole ring would be less favorable and require more forcing conditions, potentially leading to the bromination at the C5 position of the thiazole ring.

Table 1: Predicted Outcomes of Bromination Reactions

| Reaction | Typical Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Furan Ring Bromination | N-Bromosuccinimide (NBS) in THF or CCl₄ | 4-Bromo-5-(1,2-thiazol-3-yl)furan-2-carbaldehyde | The furan ring is more electron-rich than the thiazole ring. The C4 position is the most nucleophilic site on the deactivated furan ring. |

| Thiazole Ring Bromination | Br₂ in oleum (B3057394) or other harsh conditions | 5-(5-Bromo-1,2-thiazol-3-yl)furan-2-carbaldehyde | The thiazole ring is electron-deficient and requires forcing conditions for EAS, which would occur at its most reactive C5 position. |

Nitration Reactions and Regioselectivity

Nitration of furan is notoriously difficult due to the ring's sensitivity to strong acids, which are characteristic of standard nitrating mixtures (e.g., HNO₃/H₂SO₄) and can cause rapid degradation. For a substituted furan like this compound, milder, non-acidic nitrating agents are required. Acetyl nitrate (B79036) (CH₃COONO₂), prepared in situ from nitric acid and acetic anhydride, is a common reagent for the nitration of sensitive heterocycles.

The regioselectivity is expected to mirror that of halogenation, with the primary site of attack being the C4 position of the furan ring. Nitration of the thiazole ring is highly unlikely under these mild conditions due to its severe deactivation towards electrophilic attack.

Table 2: Predicted Outcomes of Nitration Reactions

| Reaction | Typical Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Furan Ring Nitration | Acetyl nitrate (HNO₃ in Ac₂O) at low temperature | 4-Nitro-5-(1,2-thiazol-3-yl)furan-2-carbaldehyde | Milder conditions are necessary to avoid ring degradation. The C4-position is the preferred site for electrophilic attack on the furan ring. |

Heterocyclization and Annulation Reactions

The aldehyde functionality of this compound serves as a versatile handle for constructing more complex heterocyclic systems. These reactions typically involve condensation with a nucleophile, followed by an intramolecular cyclization to form a new ring fused to or appended to the initial furan-thiazole scaffold.

Synthesis of Fused Heterocycles via Cyclocondensation

Cyclocondensation reactions utilize the electrophilic carbon of the aldehyde group to react with binucleophilic species, leading to the formation of new heterocyclic rings in a single synthetic operation.

The reaction of an aldehyde, a β-dicarbonyl compound, and thiourea (B124793) is known as the Biginelli reaction, which yields dihydropyrimidine-2-thiones. ijnc.irresearchgate.net In this context, this compound can act as the aldehyde component. The resulting pyrimidine-2-thione is a key intermediate that can undergo further cyclization. For instance, reaction with an α-halo ketone or α-halo ester, such as ethyl bromoacetate, leads to the formation of a thiazolo[3,2-a]pyrimidine core. ijnc.irresearchgate.net This two-step sequence transforms the starting aldehyde into a complex, fused heterocyclic system.

Table 3: Synthesis of Thiazolo[3,2-a]pyrimidine System

| Step | Reactants | Intermediate/Product Class | Significance |

|---|---|---|---|

| 1 (Biginelli Reaction) | This compound + β-Ketoester (e.g., ethyl acetoacetate) + Thiourea | Dihydropyrimidine-2-thione derivative | Formation of a versatile pyrimidine (B1678525) intermediate bearing the furan-thiazole moiety. |

| 2 (Hantzsch-type Cyclization) | Dihydropyrimidine-2-thione intermediate + α-Halo compound (e.g., ethyl bromoacetate) | Thiazolo[3,2-a]pyrimidine derivative | Construction of a fused, bicyclic heteroaromatic system with potential biological activity. researchgate.netnih.gov |

The aldehyde group readily undergoes Knoevenagel condensation with compounds containing an active methylene (B1212753) group (i.e., a CH₂ group flanked by two electron-withdrawing groups). researchgate.net This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. Reacting this compound with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides a direct route to functionalized furan-thiazole hybrids. researchgate.netresearchgate.net These products, which are α,β-unsaturated systems, are valuable intermediates for further synthetic transformations.

Table 4: Knoevenagel Condensation with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Product Structure Class | Research Example Context |

|---|---|---|---|

| Malononitrile | Piperidine, Sodium Ethoxide | 2-Cyano-3-[5-(1,2-thiazol-3-yl)furan-2-yl]acrylonitrile | Similar reactions with 5-phenyl-2-furaldehyde (B76939) yield highly functionalized acrylonitrile (B1666552) derivatives. researchgate.net |

| Ethyl Cyanoacetate | Piperidine, Sodium Ethoxide | Ethyl 2-cyano-3-[5-(1,2-thiazol-3-yl)furan-2-yl]acrylate | Condensation of furaldehydes with cyanoacetates is a standard method for producing electron-deficient alkenes. researchgate.net |

| Rhodanine-3-acetic acid | Sodium Acetate (B1210297), Acetic Acid | 2-{5-[5-(1,2-Thiazol-3-yl)furan-2-ylmethylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid | Reactions with rhodanine (B49660) derivatives are used to create complex heterocyclic systems. researchgate.net |

Derivatization and Chemical Modification Studies

Introduction of Diverse Substituents on the Heterocyclic Framework

Specific studies detailing the introduction of various substituents onto either the furan or the 1,2-thiazole ring of this compound are not available in the reviewed literature. General synthetic strategies for modifying thiazole and furan rings exist, but their direct applicability and the resulting products for this specific compound have not been documented.

Theoretical and Computational Studies on 5 1,2 Thiazol 3 Yl Furan 2 Carbaldehyde

Molecular Docking Studies on Mechanistic Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Elucidation of Binding Modes with Biological Macromolecules

Information regarding the specific binding modes of 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde with biological macromolecules is not currently documented in accessible research. Such studies would typically involve the in-silico placement of the compound into the active site of a target protein to determine the most likely binding conformation. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Without specific studies on this compound, any discussion of its binding modes would be purely speculative.

Prediction of Ligand-Target Interactions

Predicting the specific ligand-target interactions of this compound is contingent on the selection of a biological target. The furan (B31954) and thiazole (B1198619) rings present in the molecule are common scaffolds in medicinal chemistry and have been shown to interact with a variety of enzymes and receptors. However, without experimental data or computational screening against specific targets for this particular compound, a definitive prediction of its interactions is not feasible. A typical molecular docking study would yield data such as binding energy, inhibitory constant (Ki), and a list of interacting amino acid residues, none of which are currently available for this compound.

Future Research Directions and Emerging Paradigms for 5 1,2 Thiazol 3 Yl Furan 2 Carbaldehyde

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde is not yet described in the available scientific literature. Future research should prioritize the development of efficient and sustainable synthetic routes. Drawing inspiration from the synthesis of related heterocyclic compounds, several strategies could be explored.

One potential approach involves the construction of the 1,2-thiazole ring onto a pre-existing furan-2-carbaldehyde scaffold. This could be achieved through multi-component reactions, which are known for their high atom economy and efficiency. Microwave-assisted organic synthesis (MAOS) and the use of environmentally benign solvents like water or ionic liquids could be investigated to align with the principles of green chemistry. bepls.com The development of catalyst-free methods would also be a significant advancement, reducing the environmental impact and simplifying purification processes.

Conversely, the furan (B31954) ring could be formed on a 3-substituted-1,2-thiazole precursor. Methodologies for the synthesis of various thiazole (B1198619) derivatives have been reviewed and could provide a starting point for developing a pathway to the necessary precursors. bepls.com

A comparative summary of potential green chemistry approaches is presented below:

| Approach | Potential Advantages | Key Challenges |

| Multi-component Reactions | High atom economy, reduced waste, simplified procedures. | Identification of suitable starting materials and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Scale-up limitations and initial equipment investment. |

| Use of Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants and compatibility with reaction conditions. |

| Catalyst-Free Synthesis | Simplified purification, reduced cost and toxicity. | May require harsher reaction conditions or longer reaction times. |

Advanced Mechanistic Studies of Chemical Transformations

Once viable synthetic pathways are established, detailed mechanistic studies of the chemical transformations involving this compound will be crucial. The aldehyde functional group is a versatile handle for a wide range of reactions, including condensations, oxidations, and reductions.

Understanding the reactivity of the coupled heterocyclic system is paramount. Isotope labeling studies, particularly deuteration of the aldehyde group, can be a powerful tool to elucidate reaction mechanisms. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the 1,2-thiazole and furan rings on the reactivity of the carbaldehyde.

Key areas for mechanistic investigation include:

Condensation Reactions: Studying the kinetics and thermodynamics of reactions with active methylene (B1212753) compounds to form novel derivatives.

Oxidative and Reductive Transformations: Exploring the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol and the subsequent impact on the stability of the heterocyclic core.

Cycloaddition Reactions: Investigating the potential of the furan ring to participate in Diels-Alder reactions, which could be influenced by the electronic nature of the 1,2-thiazole substituent.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The scaffold of this compound holds potential for the design of novel therapeutic agents. The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process. nih.gov

De novo drug design algorithms could generate libraries of virtual derivatives based on the core structure of this compound. These algorithms can be trained on large datasets of known bioactive molecules to predict compounds with desirable pharmacokinetic and pharmacodynamic properties. nih.gov

Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be developed to filter out unpromising candidates at an early stage, saving time and resources. Molecular docking simulations can then be used to predict the binding affinity of the most promising virtual compounds against various biological targets. The thiazole and furan moieties are present in numerous existing drugs, suggesting a wide range of potential targets to explore. mdpi.com

Development of Advanced Functional Materials Based on the Heterocyclic Framework

The unique electronic and structural features of the this compound framework make it an interesting candidate for the development of advanced functional materials. The conjugated π-system extending across both heterocyclic rings could impart interesting photophysical properties.

Future research could focus on the synthesis of polymers and oligomers incorporating this heterocyclic unit. Such materials could have applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: The nitrogen and sulfur atoms in the thiazole ring could act as coordination sites for metal ions, enabling the development of chemosensors.

Nonlinear Optics: The extended conjugation and potential for charge transfer within the molecule could lead to materials with significant nonlinear optical properties.

Biophysical Characterization of Compound-Target Interactions Beyond Docking

While molecular docking is a valuable tool for initial screening, a deeper understanding of the interactions between this compound derivatives and their biological targets will require advanced biophysical techniques.

Once a lead compound and its biological target are identified, techniques such as:

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the target protein and elucidate the structural basis of the interaction at an atomic level.

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound-target complex, providing detailed insights into the binding mode.

These experimental techniques will be essential to validate the predictions from computational models and to guide the rational design of more potent and selective analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde?

- The synthesis typically involves multi-step organic reactions, including cyclization and coupling strategies. For example, thiazole rings can be introduced via condensation of furan-2-carbaldehyde derivatives with thioamide precursors under acidic conditions. Acylation or arylation steps (e.g., using Suzuki-Miyaura coupling) may optimize regioselectivity . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to verify substituent positions on the furan and thiazole rings.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

- X-ray crystallography for unambiguous determination of stereochemistry and bond angles, as demonstrated for structurally related triazolothiadiazole derivatives .

Q. What thermodynamic properties are critical for experimental design involving this compound?

- Combustion energy () and enthalpy of formation () are essential for predicting reactivity and stability. Calorimetric methods (e.g., bomb calorimetry) can experimentally determine these values, as shown for analogous 5-(4-nitrophenyl)-furan-2-carbaldehyde derivatives. Corrections for side reactions (e.g., nitric acid formation) must be applied to ensure accuracy .

Advanced Research Questions

Q. How can researchers evaluate the anticancer potential of this compound and its derivatives?

- Conduct in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines. Structure-activity relationship (SAR) studies should focus on modifying substituents on the thiazole or furan rings. For instance, electron-withdrawing groups (e.g., nitro or halogens) may enhance bioactivity, as observed in thiazole-furan hybrids with anticancer properties .

Q. How can discrepancies between experimental and computational thermodynamic data be resolved?

- Validate computational models (e.g., DFT or G4 thermochemical calculations) against experimental combustion energy data. Systematic error analysis should account for impurities in samples, calibration of calorimetric equipment, and approximations in theoretical methods. Iterative refinement of computational parameters (e.g., basis sets) can improve alignment with empirical results .

Q. What are the challenges in designing derivatives with improved pharmacological activity?

- Key challenges include:

- Regioselectivity during functionalization of the thiazole ring.

- Solubility optimization via introduction of polar groups (e.g., hydroxyl or amine) without compromising metabolic stability.

- Selectivity in biological targets, which requires molecular docking studies to predict binding affinities for receptors like kinases or DNA topoisomerases .

Q. What mechanistic insights are critical for optimizing its reactivity in heterocyclic coupling reactions?

- Investigate the role of catalysts (e.g., Pd for cross-coupling) and reaction conditions (temperature, solvent polarity) on yield. Kinetic studies (e.g., monitoring by in-situ IR) can identify rate-limiting steps. For example, thiazole ring activation may require Lewis acids (e.g., ZnCl₂) to facilitate nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.